6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine
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Overview
Description
6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and cyclohexyl-ethylamine.
Chlorination: The pyrimidine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amine Substitution: The chlorinated pyrimidine is then reacted with 2-cyclohexyl-ethylamine under basic conditions to introduce the amine group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening, and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyriMidine-4,5-diaMine involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-2,4-diamine
- 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,6-diamine
- 6-Chloro-N4-(2-cyclohexyl-ethyl)-pyrimidine-4,5-diamine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H19ClN4 |
---|---|
Molecular Weight |
254.76 g/mol |
IUPAC Name |
6-chloro-4-N-(2-cyclohexylethyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H19ClN4/c13-11-10(14)12(17-8-16-11)15-7-6-9-4-2-1-3-5-9/h8-9H,1-7,14H2,(H,15,16,17) |
InChI Key |
NVBYMXUALTWPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCNC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
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